N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide
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Overview
Description
N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide involves several steps:
Formation of the Cyclopenta[a]phenanthrene Core: The initial step involves the construction of the cyclopenta[a]phenanthrene core through a series of cyclization reactions. This can be achieved using Friedel-Crafts alkylation and acylation reactions, followed by cyclodehydration.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the hydrophobic cyclopenta[a]phenanthrene core can interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide
- (3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (10R,13R)-10,13-DIMETHYL-17-(6-METHYLHEPTAN-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDROSPIRO[CYCLOPENTA[A]PHENANTHRENE-3,2’-[1,3]DIOXOLANE]
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural complexity. This makes it a valuable compound for studying complex chemical reactions and for developing new therapeutic agents.
Properties
CAS No. |
21301-41-7 |
---|---|
Molecular Formula |
C34H52N2O2S |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C34H52N2O2S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(18-20-33(26,5)32(29)19-21-34(30,31)6)35-36-39(37,38)28-13-10-24(3)11-14-28/h10-11,13-14,22-23,25,29-32,36H,7-9,12,15-21H2,1-6H3 |
InChI Key |
PDENTDVQTUHVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3(C4CCC5(C(C4CCC3=C2)CCC5C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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